molecular formula C23H22N6O2S B2680800 N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1421516-42-8

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2680800
CAS No.: 1421516-42-8
M. Wt: 446.53
InChI Key: YOHSPEQJSUMJAU-UHFFFAOYSA-N
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Description

N-(2-((6-(Pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a heterocyclic compound featuring a pyrimidine core linked to pyridine and biphenyl sulfonamide moieties. Its structure integrates multiple pharmacophoric elements, including:

  • A pyrimidine ring (6-membered aromatic ring with two nitrogen atoms), which is a common scaffold in kinase inhibitors.
  • A pyridine substituent (via an amino linkage), contributing to hydrogen-bonding interactions.
  • A biphenyl sulfonamide group, enhancing solubility and target affinity through hydrophobic and polar interactions.

This compound is hypothesized to exhibit biological activity in kinase inhibition (e.g., ALK or EGFR pathways) due to structural parallels with known inhibitors . Synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling for biphenyl integration and nucleophilic substitutions for sulfonamide attachment .

Properties

IUPAC Name

4-phenyl-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2S/c30-32(31,20-11-9-19(10-12-20)18-6-2-1-3-7-18)28-15-14-25-22-16-23(27-17-26-22)29-21-8-4-5-13-24-21/h1-13,16-17,28H,14-15H2,(H2,24,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHSPEQJSUMJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCNC3=CC(=NC=N3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrimidine moiety : Known for its role in various biological functions and as a scaffold for drug development.
  • Pyridin-2-ylamino group : This group is significant for its interactions with biological targets.
  • Biphenyl and sulfonamide groups : These contribute to the compound's pharmacokinetic properties and its ability to bind to target proteins.

The molecular formula of the compound is C18H24N6OC_{18}H_{24}N_{6}O with a molecular weight of approximately 340.4 g/mol .

The primary mechanism through which this compound exerts its biological activity is through the inhibition of specific protein kinases involved in cell signaling pathways. This inhibition can lead to:

  • Reduced cell proliferation : Particularly in cancer cells, by interfering with pathways that promote cell division.
  • Induction of apoptosis : Triggering programmed cell death in cancerous cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle progression. By inhibiting these kinases, the compound effectively halts the proliferation of various cancer cell lines.

Case Study Findings :

  • In vitro studies : Various studies have demonstrated that the compound significantly reduces viability in human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). IC50 values were reported in the low micromolar range, indicating potent activity .
  • Mechanistic Insights : Flow cytometry analyses have shown that treated cells exhibit characteristics of apoptosis, including DNA fragmentation and increased annexin V binding .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial properties. Preliminary results suggest:

  • Broad-spectrum activity against bacterial strains , including both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Pseudomonas aeruginosa0.8 μg/mL

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine and biphenyl moieties have been explored to enhance potency and selectivity against specific targets. For instance:

  • Substituting different groups on the pyrimidine ring has shown varying levels of kinase inhibition.

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements and substituents:

Compound Name Core Structure Key Substituents Sulfonamide/Carboxamide Group Reference
Target Compound Pyrimidine Pyridin-2-ylamino, biphenyl-4-sulfonamide, ethylamino linker Sulfonamide
2-((2-([1,1'-Biphenyl]-4-yl)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide Pyrimidine Biphenyl, acetamide, isoindolinone-piperidine Acetamide
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine Fluorophenyl, hydroxymethyl, isopropyl, methylsulfonamide Sulfonamide
N-(2-(tert-Butyl)phenyl)-4'-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide Biphenyl Pyridine, tert-butylphenyl, methoxy Carboxamide
N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide Thienopyrimidine Chlorophenyl, sulfanylacetamide, phenyl Sulfanylacetamide

Key Observations :

  • Unlike thienopyrimidine-based analogs (e.g., ), the pyrimidine core in the target compound may enhance metabolic stability.
  • The ethylamino linker provides conformational flexibility compared to rigid linkers in biphenyl carboxamides .

Key Observations :

  • Amidation steps (e.g., in ) show variable yields (9.8–28%), highlighting challenges in optimizing sterically hindered reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves coupling pyrimidine and pyridine derivatives via nucleophilic substitution, followed by sulfonamide formation. Key steps include:

  • Step 1 : React 6-chloropyrimidin-4-amine with pyridin-2-amine under reflux in ethanol to form the pyrimidine-pyridine core .
  • Step 2 : Introduce the ethylamine linker via Buchwald-Hartwig coupling or reductive amination .
  • Step 3 : Sulfonylation using [1,1'-biphenyl]-4-sulfonyl chloride in anhydrous DMF under nitrogen .
  • Optimization : Monitor reaction progress with TLC/HPLC. Adjust solvent polarity (e.g., DCM vs. DMF) and temperature (60–100°C) to improve yield .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?

  • Techniques :

  • NMR : Use 1^1H and 13^{13}C NMR to verify proton environments and carbon frameworks, focusing on sulfonamide (-SO2_2NH-) and pyrimidine aromatic peaks .
  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .
  • HPLC-MS : Ensure purity (>95%) and validate molecular weight .

Q. What are the primary biological targets of this compound, and how are initial activity assays designed?

  • Targets : Kinases (e.g., EGFR, VEGFR) and receptors with ATP-binding domains due to the pyrimidine scaffold’s affinity .
  • Assay Design :

  • In vitro : Use fluorescence-based kinase inhibition assays (IC50_{50} determination) .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can contradictory bioactivity data between computational docking and experimental assays be resolved?

  • Approach :

  • Re-docking : Use multiple software (AutoDock, Schrödinger) with optimized force fields to validate binding poses .
  • Mutagenesis : Perform alanine scanning on predicted binding residues (e.g., kinase catalytic domains) to confirm interaction hotspots .
  • MD Simulations : Run 100-ns simulations to assess dynamic stability of ligand-receptor complexes .

Q. What strategies optimize regioselectivity during the synthesis of pyrimidine intermediates?

  • Methods :

  • Directing Groups : Install temporary protecting groups (e.g., Boc) on pyrimidine to control amination sites .
  • Catalysis : Use Pd/Xantphos systems for selective C-N coupling, minimizing byproducts .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

Q. How do structural modifications (e.g., sulfonamide substitution) impact the compound’s pharmacokinetic properties?

  • SAR Analysis :

  • Lipophilicity : Replace biphenyl with naphthyl to improve membrane permeability (logP calculations via ChemAxon) .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF3_3) on sulfonamide to reduce CYP450 oxidation .
  • Data Validation : Compare in vitro microsomal stability assays (human liver microsomes) with in silico predictions .

Q. What advanced techniques identify and characterize synthesis byproducts or degradation products?

  • Workflow :

  • LC-MS/MS : Detect low-abundance byproducts using high-resolution mass spectrometry (e.g., Q-TOF) .
  • Isolation : Employ preparative HPLC to isolate impurities for NMR structural elucidation .
  • Degradation Studies : Perform forced degradation (heat, pH extremes) and track stability via Arrhenius plots .

Methodological Tables

Table 1 : Key Reaction Conditions for Sulfonylation Step

ParameterOptimal RangeImpact on Yield
Temperature80–90°CMaximizes activation
SolventAnhydrous DMFEnhances solubility
Reaction Time12–16 hoursCompletes sulfonylation
BaseTriethylamine (2 eq)Neutralizes HCl byproduct

Table 2 : Comparison of Crystallographic Data for Structural Confirmation

TechniqueResolution (Å)Key Interactions ObservedReference
X-ray1.8N-H···O hydrogen bonds in sulfonamide
Neutron2.1π-π stacking in biphenyl moiety

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